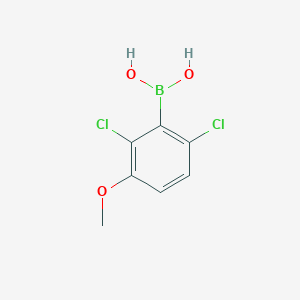

(2,6-Dichloro-3-methoxyphenyl)boronic acid

CAS No.: 851756-57-5

Cat. No.: VC2845874

Molecular Formula: C7H7BCl2O3

Molecular Weight: 220.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851756-57-5 |

|---|---|

| Molecular Formula | C7H7BCl2O3 |

| Molecular Weight | 220.84 g/mol |

| IUPAC Name | (2,6-dichloro-3-methoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 |

| Standard InChI Key | YSIVMUOSCRYSHE-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O |

Introduction

Physical and Chemical Properties

Basic Information

(2,6-Dichloro-3-methoxyphenyl)boronic acid is characterized by the following properties:

| Property | Information |

|---|---|

| Chemical Name | 2,6-dichloro-3-Methoxyphenylboronic acid |

| CAS Number | 851756-57-5 |

| Molecular Formula | C7H7BCl2O3 |

| Molecular Weight | 220.85 g/mol |

| Synonyms | (2,6-Dichloro-3-methoxyphenyl)boronic acid; 1,3-Dichloro-4-methoxy-benzene-2-ylboronic acid; Boronic acid, B-(2,6-dichloro-3-Methoxyphenyl)- |

| MDL Number | MFCD11865199 |

| Storage Conditions | Inert atmosphere, Room Temperature |

The compound possesses two chlorine atoms at positions 2 and 6, a methoxy group at position 3, and a boronic acid functionality, all attached to a phenyl ring .

Structural Analysis

The structural features of (2,6-Dichloro-3-methoxyphenyl)boronic acid include:

-

A phenyl core with three functional groups

-

Two electronegative chlorine atoms at ortho positions (2 and 6)

-

A methoxy group (-OCH3) at meta position (3)

-

A boronic acid group (-B(OH)2) with acidic properties

This specific substitution pattern creates a unique electronic and steric environment that influences its reactivity in various chemical transformations. The presence of the two chlorine atoms flanking one side of the molecule creates an electron-deficient region, while the methoxy group contributes electron density through resonance effects .

Spectroscopic Data

According to the synthetic procedure reported in the literature, the 1H NMR spectrum of (2,6-Dichloro-3-methoxyphenyl)boronic acid in DMSO-d6 shows:

-

δ 8.53 (s, 2H) corresponding to the boronic acid protons

-

δ 7.29 (d, J=8.8 Hz, 1H) and δ 7.06 (d, J=8.8 Hz, 1H) corresponding to the aromatic protons

Synthesis Methods

Alternative Synthetic Routes

While the lithiation-borylation sequence is the most common approach to synthesizing arylboronic acids, other potential methods could include:

-

Palladium-catalyzed borylation: Using bis(pinacolato)diboron or pinacolborane with palladium catalysts

-

Copper-catalyzed borylation: Employing copper catalysts for direct C-H borylation

-

Miyaura borylation: Cross-coupling of aryl halides with diboron reagents

Applications

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of (2,6-Dichloro-3-methoxyphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction typically proceeds under the following conditions:

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2, Pd(PPh3)4, or Pd2(dba)3/PCy3)

-

Base (e.g., K3PO4, K2CO3, or Cs2CO3)

-

Solvent (e.g., 1,4-dioxane, DME, THF, or toluene)

-

Temperature ranges from room temperature to reflux conditions

For example, related methoxyphenylboronic acids have been employed in the synthesis of triazine-core, pyrimidine-core, and pyridine-core fragments with yields ranging from 79% to 88% .

Research Findings

Optimization of Reaction Conditions

Research on related boronic acids has focused on optimizing reaction conditions for Suzuki-Miyaura coupling. For instance, studies on the coupling of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine with 4-methoxyphenylboronic acid revealed:

-

Catalyst efficiency: Pd(PPh3)2Cl2 provided better yields (62%) compared to Pd2(dba)3/PCy3 and Pd(PPh3)4 for certain substrates.

-

Solvent effects: Anhydrous 1,4-dioxane improved yields compared to aqueous conditions, possibly due to the reactive nature of dichloro substituents under basic, high-temperature conditions.

-

Base selection: Cs2CO3 resulted in higher yields (82%) with reduced reaction times compared to K3PO4 and K2CO3, likely due to different solubility characteristics in the reaction solvent.

-

Catalyst loading: Increasing catalyst loading from 2 to 3 mol% further enhanced yields from 82% to 88% .

These findings suggest that similar optimization strategies might be applicable to reactions involving (2,6-Dichloro-3-methoxyphenyl)boronic acid.

Functionalization of Heteroaromatic Systems

Research has demonstrated that substituted phenylboronic acids, including methoxyphenylboronic acids, can be effectively coupled with various heteroaromatic systems:

-

Pyridine derivatives: Coupling with halopyridines produces functionalized pyridines with potential applications in medicinal chemistry and materials science .

-

Pyrimidine and pyrazine systems: Reactions with halopyrimidines and halopyrazines yield valuable heterocyclic building blocks .

-

Triazine-based compounds: The synthesis of triazine-core fragments through Suzuki coupling has been achieved with good to excellent yields .

| Supplier | Product Number | Purity | Package Size | Price (USD) |

|---|---|---|---|---|

| TRC | D436923 | Not specified | 250mg | $340 |

| American Custom Chemicals Corporation | BOR0006269 | 95.00% | 5mg | $503.21 |

| American Custom Chemicals Corporation | BOR0006269 | 95.00% | 1g | $780.15 |

| Alichem | 851756575 | Not specified | 5g | $842.54 |

| AOBChem | 17507 | 95% | 5g | $550 |

The relatively high price indicates the specialized nature of this compound and the complexity involved in its synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume